

An In-depth Technical Guide to 4-Fluoroindoline: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Fluoroindoline**

Cat. No.: **B1316176**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoroindoline, systematically known as 4-fluoro-2,3-dihydro-1H-indole, is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a synthetic intermediate, its indoline scaffold is a core component of numerous biologically active molecules. The strategic incorporation of a fluorine atom at the 4-position of the benzene ring can substantially modify the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] This enhancement makes **4-Fluoroindoline** a valuable building block for developing novel therapeutics, particularly in the areas of neurological disorders and oncology.^[2]

It is crucial to distinguish **4-Fluoroindoline** (C_8H_8FN) from its unsaturated analogue, 4-Fluoroindole (C_8H_6FN). **4-Fluoroindoline** features a saturated pyrrolidine ring fused to the benzene ring, whereas 4-fluoroindole contains an aromatic pyrrole ring. This guide will focus exclusively on the properties and structure of **4-Fluoroindoline**.

Chemical Structure and Properties

The structure of **4-Fluoroindoline** consists of a benzene ring fused to a five-membered nitrogen-containing ring, with a fluorine atom substituted at the C4 position of the aromatic ring.

Table 1: Chemical Identifiers and Properties of **4-Fluoroindoline**

Property	Value	Reference(s)
IUPAC Name	4-fluoro-2,3-dihydro-1H-indole	[3]
CAS Number	552866-98-5	[3]
Molecular Formula	C ₈ H ₈ FN	[3]
Molecular Weight	137.15 g/mol	[3]
Canonical SMILES	C1CNC2=C1C(=CC=C2)F	[3]
InChI	InChI=1S/C8H8FN/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5H2	[3]
InChIKey	CMQOXZRRFDMQKY-UHFFFAOYSA-N	[3]
Topological Polar Surface Area	12 Å ²	[3]

Note: Experimental physical properties such as melting point and boiling point are not readily available in published literature.

Experimental Protocols

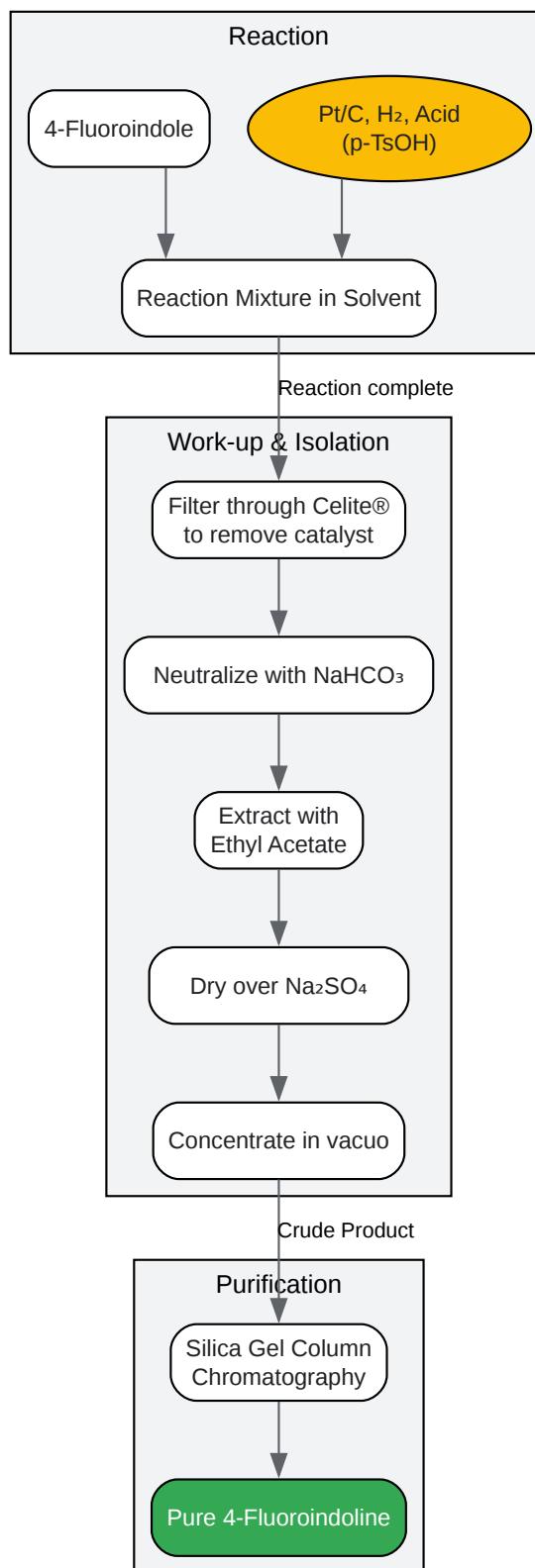
Synthesis of 4-Fluoroindoline

A common and effective method for the synthesis of **4-Fluoroindoline** is the catalytic hydrogenation of its precursor, 4-Fluoroindole. This reaction selectively reduces the C2-C3 double bond of the pyrrole ring.[\[4\]](#) The following is a representative protocol based on established methods for indole hydrogenation.

Protocol: Catalytic Hydrogenation of 4-Fluoroindole

- Reaction Setup:
 - To a high-pressure reaction vessel, add 4-Fluoroindole (1.0 eq).
 - Add a suitable solvent, such as water or ethanol.[\[4\]](#)
 - Add a catalytic amount of 10% Platinum on carbon (Pt/C) (e.g., 5 mol%).

- To activate the catalyst and promote the reaction, add an acid such as p-toluenesulfonic acid (1.0 eq).^[4]
- Hydrogenation:
 - Seal the reaction vessel securely.
 - Purge the vessel with hydrogen gas several times to remove air.
 - Pressurize the vessel with hydrogen gas to a pressure of 50-100 psi.
 - Stir the reaction mixture vigorously at room temperature.
- Reaction Monitoring:
 - Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
- Work-up and Isolation:
 - Once the reaction is complete, carefully vent the hydrogen gas.
 - Filter the reaction mixture through a pad of Celite® to remove the Pt/C catalyst. Wash the filter cake with the reaction solvent.
 - Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
 - Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- Purification:
 - Purify the crude **4-Fluoroindoline** by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the final product.

[Click to download full resolution via product page](#)**Figure 1. Synthesis and Purification Workflow for 4-Fluoroindoline.**

Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of **4-Fluoroindoline**. The proton-decoupled ^{13}C NMR spectrum will show characteristic splitting patterns due to C-F coupling.

Representative Protocol for ^1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve 5-10 mg of purified **4-Fluoroindoline** in approximately 0.6 mL of deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Expected Signals: Look for multiplets in the aromatic region (~6.5-7.0 ppm) corresponding to the three protons on the fluorinated benzene ring. Expect two aliphatic signals, likely triplets, corresponding to the methylene protons at the C2 and C3 positions of the indoline ring (~3.0-3.6 ppm). A broad singlet for the N-H proton will also be present.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Expected Signals: The spectrum will show 8 distinct carbon signals. The carbon directly attached to the fluorine atom (C4) will appear as a doublet with a large one-bond coupling constant ($^1\text{JCF} \approx 240-250$ Hz). Carbons ortho and meta to the fluorine atom will also exhibit smaller C-F couplings (^2JCF and ^3JCF). The two aliphatic carbons (C2 and C3) will appear as singlets in the upfield region of the spectrum.[\[5\]](#)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Representative Protocol for Electrospray Ionization (ESI) MS Analysis:

- Sample Preparation: Prepare a dilute solution of **4-Fluoroindoline** (approx. 10-100 $\mu\text{g}/\text{mL}$) in a suitable solvent like methanol or acetonitrile.
- Instrumentation: Infuse the sample solution into an ESI mass spectrometer.
- Data Acquisition: Acquire the mass spectrum in positive ion mode.
- Expected Fragmentation:
 - Molecular Ion Peak ($[\text{M}+\text{H}]^+$):
The primary peak observed should correspond to the protonated molecule at m/z 138.07.
- Major Fragments:
Common fragmentation pathways for indolines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which can lead to characteristic fragment ions.[\[6\]](#)

High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of the synthesized **4-Fluoroindoline**. A reverse-phase method is typically suitable for this compound.

Representative Protocol for Reverse-Phase HPLC Analysis:

- Instrumentation: Use an HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 μm particle size) and a UV detector.
- Mobile Phase: A gradient elution using:
 - Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
 - Solvent B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.
- Method Parameters:
 - Flow Rate: 1.0 mL/min .
 - Injection Volume: 10 μL .

- Detection Wavelength: Scan across a range (e.g., 210-400 nm) and select an optimal wavelength, likely around 254 nm.
- Gradient: A typical gradient might run from 10% B to 90% B over 15-20 minutes.
- Analysis: Dissolve a small amount of the sample in the mobile phase. Inject the sample and analyze the resulting chromatogram for a single major peak, indicating the purity of the compound.

Applications in Research and Development

4-Fluoroindoline is primarily utilized as a versatile intermediate in organic synthesis. Its structural features are leveraged by medicinal chemists to create more complex molecules with potential therapeutic value.

- Pharmaceutical Development: The indoline core is a privileged scaffold found in many FDA-approved drugs. The addition of fluorine can enhance a drug candidate's metabolic stability by blocking sites of oxidation and can improve its ability to cross cell membranes due to increased lipophilicity.^[1] It serves as a key building block for synthesizing novel agents targeting cancer and neurological diseases.^[2]
- Agrochemical Synthesis: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of pesticides and herbicides. **4-Fluoroindoline** serves as a precursor for developing next-generation crop protection agents.^[1]
- Biological Research: Researchers use **4-Fluoroindoline** and its derivatives to probe biological systems, study receptor-ligand interactions, and understand enzyme activity.^[2]

Safety Information

4-Fluoroindoline should be handled with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[3]
- Precautionary Measures: Use personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated fume hood to

avoid inhalation of dust or vapors.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Fluoroindoline: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1316176#4-fluoroindoline-chemical-properties-and-structure>]

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